KEA1-97
Overview
Description
KEA1-97 is a selective disruptor of the interaction between thioredoxin and caspase 3. This compound is known for its ability to activate caspases and induce apoptosis without affecting the activity of thioredoxin . It has shown significant potential in impairing breast cancer pathogenicity .
Scientific Research Applications
KEA1-97 has several scientific research applications, including:
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of KEA1-97 involves the use of dichlorotriazine-based covalent ligands. These ligands are known for their reactivity with lysines, which are essential for the interaction between thioredoxin and caspase 3 . The synthetic route typically involves the following steps:
Formation of Dichlorotriazine Scaffold: The dichlorotriazine scaffold is synthesized through a series of reactions involving chlorination and triazine ring formation.
Functionalization: The scaffold is then functionalized with specific groups that enhance its reactivity towards lysines.
Purification: The final compound is purified using chromatographic techniques to achieve high purity levels.
Industrial production methods for this compound are not widely documented, but they would likely involve large-scale synthesis using similar reaction conditions and purification techniques.
Chemical Reactions Analysis
KEA1-97 primarily undergoes substitution reactions due to its reactive dichlorotriazine scaffold. The common reagents and conditions used in these reactions include:
Reagents: Dichlorotriazine, lysine derivatives, and other functional groups.
The major product formed from these reactions is the this compound compound itself, which is characterized by its ability to disrupt the interaction between thioredoxin and caspase 3 .
Comparison with Similar Compounds
KEA1-97 is unique in its selective disruption of the thioredoxin-caspase 3 interaction. Similar compounds include:
Dichlorotriazine-based ligands: These compounds also target lysines but may not have the same selectivity or potency as this compound.
Other caspase activators: Compounds that activate caspases through different mechanisms, such as direct activation or inhibition of caspase inhibitors.
This compound stands out due to its specific targeting of the thioredoxin-caspase 3 interaction, making it a valuable tool for studying apoptosis and developing anticancer therapies .
Properties
IUPAC Name |
4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN4/c16-13-20-14(17)22-15(21-13)19-12-7-3-10(4-8-12)9-1-5-11(18)6-2-9/h1-8H,(H,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUROVTLUQOYUPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)NC3=NC(=NC(=N3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.